4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
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Description
4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Oxidation Studies
- A study by Lévai et al. (2002) explores the treatment of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, leading to the creation of new tetrahydrobenzofuran derivatives, which were then converted into 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones through dimethyldioxirane oxidation (Lévai et al., 2002).
Vasorelaxant Properties
- Hassan et al. (2014) reported on the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids, demonstrating significant vasodilatation properties in isolated thoracic aortic rings of rats. These compounds include similar benzofuran structures and demonstrate potential for vasorelaxant applications (Hassan et al., 2014).
Antimicrobial and Anti-inflammatory Agents
- Kendre et al. (2015) synthesized novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds showed anti-bacterial and antifungal activities, highlighting the potential antimicrobial applications of related compounds (Kendre et al., 2015).
Spectral Analysis and Quantum Studies
- Halim and Ibrahim (2022) conducted a study on a similar compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), detailing its synthesis and conducting spectral analysis and quantum studies. This research contributes to the understanding of the molecular properties and stability of related compounds (Halim & Ibrahim, 2022).
Catalysis and Polymerization
- Mkoyi et al. (2013) investigated the use of pyrazol-1-ylcarbonyl palladium complexes as catalysts for ethylene polymerization. The study highlights the potential role of similar compounds in catalysis and polymer production (Mkoyi et al., 2013).
Electrochemical Applications
- Melo et al. (2022) described the use of 4-dimethylaminoantipyrine (4-DMAA), which contains benzene and pyrazole chemical groups, as a broad biochemical indicator in electrochemical immunoassays. This research suggests the applicability of related compounds in enhancing the response of electrodes for immunological detection (Melo et al., 2022).
Properties
IUPAC Name |
(3,6-dimethyl-1-benzofuran-2-yl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-5-6-17-15(2)19(26-18(17)11-14)20(24)22-8-4-10-25-16(12-22)13-23-9-3-7-21-23/h3,5-7,9,11,16H,4,8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRODIIYHZUERRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCCOC(C3)CN4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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